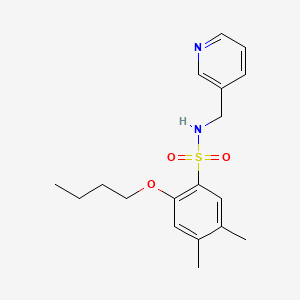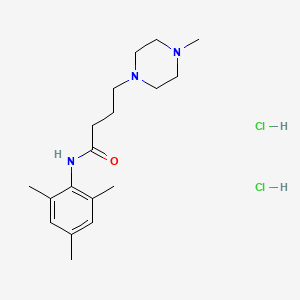
2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step processes that may include condensation, cyclocondensation, and reactions with different reagents to introduce various functional groups. For example, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves structural characterization through π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023). Similar methodologies could potentially be applied to synthesize 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, with adjustments for its unique structural components.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives are characterized by various interactions, including N-H...N hydrogen bonds and π-π stacking. These interactions play crucial roles in determining the compounds' conformation and stability. For instance, different conformations afforded by variable dihedral angles promote intermolecular π-π stacking in certain benzene-substituted structures (Jacobs et al., 2013). Analysis of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide would likely reveal a complex interplay of such interactions, influencing its molecular geometry and overall stability.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, influenced by their functional groups and molecular structure. For instance, reactions involving sulfonamide and carbamoyl groups lead to extensive intra- and intermolecular hydrogen bonding, forming dimeric, tetrameric, or polymeric structures depending on the specific substituents and reaction conditions (Siddiqui et al., 2008). Such reactions are pivotal in determining the chemical properties and potential applications of these compounds, including 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are significantly affected by their molecular conformation and the nature of intermolecular interactions. Detailed crystallographic analysis provides insights into these properties, as seen in the study of various benzenesulfonamide structures (Balu & Gopalan, 2013). Understanding these aspects is essential for predicting the behavior of 2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in different environments and applications.
作用机制
The mechanism of action of a compound refers to how it interacts with biological systems. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The specific mechanism of action for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” is not available.
未来方向
The future directions in the study of benzenesulfonamides could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and the exploration of new applications in medicine and other fields . The specific future directions for “2-butoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide” are not available.
属性
IUPAC Name |
2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWVRPLHOIWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5063358.png)

![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)